Methyl 3-((4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Description
Methyl 3-((4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H21NO5S3 and its molecular weight is 415.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “Methyl 3-((4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate” contains a thiophene ring, a furan ring, and a piperidine ring. Compounds containing these structures are often involved in various biological activities . .
Mode of Action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. Many thiophene derivatives are known to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of the piperidine ring might influence its absorption and distribution, as piperidine derivatives are often associated with good bioavailability .
Result of Action
Thiophene derivatives have been associated with a variety of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Biological Activity
Methyl 3-((4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS No. 1396773-03-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C17H21NO5S3 |
Molecular Weight | 415.6 g/mol |
CAS Number | 1396773-03-7 |
Chemical Structure | Structure |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions with biological receptors, modulating their function.
- Antioxidant Activity : The furan ring structure contributes to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing furan and piperidine rings have shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases.
Antitumor Activity
Preliminary studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines. In particular, research involving human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cells showed significant inhibition of cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of thiophene and furan compounds. Methyl 3-(4-(furan-thiomethyl)piperidine)-sulfonamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of related compounds revealed that certain structural modifications enhance the inhibition of TNF-alpha production, suggesting that methyl 3-(4-(furan-thiomethyl)piperidine)-sulfonamide could serve as a lead compound for developing anti-inflammatory drugs .
- Antitumor Activity Evaluation : A study assessed the cytotoxicity of various thiophene-based compounds against cancer cell lines. The results indicated that modifications in the piperidine ring significantly influenced the activity against MDA-MB-231 cells, with some derivatives achieving over 70% inhibition at low concentrations .
Properties
IUPAC Name |
methyl 3-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S3/c1-22-17(19)16-15(6-10-25-16)26(20,21)18-7-4-13(5-8-18)11-24-12-14-3-2-9-23-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGRQCBDAQNTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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